6-amino-1'-tert-butyl-3-(methoxymethyl)-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-cyclohexane)-5-carbonitrile
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Overview
Description
6-amino-1’-tert-butyl-3-(methoxymethyl)-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4’-cyclohexane)-5-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1’-tert-butyl-3-(methoxymethyl)-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4’-cyclohexane)-5-carbonitrile typically involves multi-step organic reactions The tert-butyl and methoxymethyl groups are then added through specific alkylation reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-1’-tert-butyl-3-(methoxymethyl)-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4’-cyclohexane)-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxymethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield amines or alcohols.
Scientific Research Applications
6-amino-1’-tert-butyl-3-(methoxymethyl)-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4’-cyclohexane)-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-amino-1’-tert-butyl-3-(methoxymethyl)-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4’-cyclohexane)-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one: Known for its use as a herbicide.
4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one: Another herbicide with a similar structure.
Properties
CAS No. |
354556-77-7 |
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Molecular Formula |
C18H26N4O2 |
Molecular Weight |
330.4g/mol |
IUPAC Name |
6-amino-4'-tert-butyl-3-(methoxymethyl)spiro[2H-pyrano[2,3-c]pyrazole-4,1'-cyclohexane]-5-carbonitrile |
InChI |
InChI=1S/C18H26N4O2/c1-17(2,3)11-5-7-18(8-6-11)12(9-19)15(20)24-16-14(18)13(10-23-4)21-22-16/h11H,5-8,10,20H2,1-4H3,(H,21,22) |
InChI Key |
WWXIPWIXJOJJBG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2(CC1)C(=C(OC3=NNC(=C23)COC)N)C#N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)C(=C(OC3=NNC(=C23)COC)N)C#N |
Origin of Product |
United States |
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